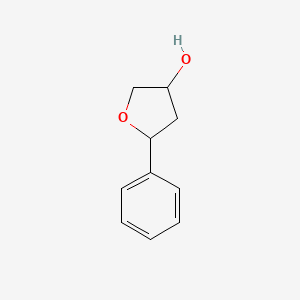

5-Phenyloxolan-3-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-phenyloxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c11-9-6-10(12-7-9)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLLMDDBRVJALNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC1C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Synthetic Methodologies for 5 Phenyloxolan 3 Ol

Retrosynthetic Disconnections and Strategic Approaches for the Oxolane Framework in 5-Phenyloxolan-3-ol

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.comdokumen.pub For this compound, several strategic disconnections of the oxolane ring can be envisioned to guide its synthesis. The primary bond cleavages to consider are the C-O bonds and the C-C bonds that form the five-membered ring.

A common and effective strategy involves a C-O bond disconnection, which simplifies the target molecule to a linear precursor. One logical retrosynthetic pathway involves disconnecting the C2-O bond, leading to a 1,4-hydroxycarbonyl compound. This precursor can then be cyclized via an intramolecular hemiacetalization followed by reduction, or through other intramolecular cyclization strategies. Another viable C-O disconnection is at the C5-O position, which would similarly lead to a substituted butane-1,4-diol derivative.

Alternatively, C-C bond disconnections can offer convergent and stereochemically advantageous routes. For instance, a [3+2] cycloaddition strategy is a powerful tool for constructing five-membered rings. nih.gov In this approach, the oxolane ring is formed from a three-atom and a two-atom component. For this compound, this could involve the reaction of an epoxide with a suitable two-carbon nucleophile or the reaction of an allyl cation synthon with an enol or enolate.

The choice of disconnection strategy is often dictated by the desired stereochemistry of the final product and the availability of starting materials. The following table summarizes key retrosynthetic approaches for the this compound framework.

| Disconnection Strategy | Precursor Type | Key Forward Reaction |

| C2-O Bond Disconnection | 4-Hydroxy-1-phenylbutan-1-one | Intramolecular Cyclization/Reduction |

| C5-O Bond Disconnection | 1-Phenylbutane-1,4-diol | Intramolecular Etherification |

| [3+2] Annulation | Epoxide and a C2 Synthon | Nucleophilic Ring Opening and Cyclization |

| Intramolecular Alkoxylation | γ-Hydroxy Alkene | Metal- or Acid-Catalyzed Cyclization |

Stereoselective Synthesis of this compound and its Enantiomers

The presence of two stereocenters in this compound (at C3 and C5) necessitates the use of stereoselective synthetic methods to control the relative and absolute stereochemistry of the final product. Both enantioselective and diastereoselective approaches have been developed for the synthesis of substituted tetrahydrofurans, which can be adapted for the synthesis of this compound.

Enantioselective Approaches Utilizing Chiral Catalysis

Chiral catalysis is a powerful tool for establishing absolute stereochemistry. In the context of this compound synthesis, chiral catalysts can be employed in various transformations to induce enantioselectivity.

One prominent approach involves the asymmetric dihydroxylation of a suitable unsaturated precursor, followed by cyclization. For example, the Sharpless asymmetric dihydroxylation of an allylic alcohol can provide a chiral diol, which can then undergo intramolecular cyclization to furnish the desired enantiomer of this compound.

Another strategy is the use of chiral Lewis acids or organocatalysts to promote enantioselective cycloadditions or cyclizations. For instance, a chiral catalyst can be used to control the facial selectivity of the addition of a nucleophile to an aldehyde in the formation of a key intermediate. The following table provides examples of chiral catalysts that could be applied to the enantioselective synthesis of precursors to this compound.

| Catalyst Type | Reaction | Potential Application in this compound Synthesis |

| Chiral Phosphine Ligands (e.g., BINAP) with a Metal (e.g., Ru, Rh) | Asymmetric Hydrogenation | Enantioselective reduction of a ketone precursor |

| Sharpless Asymmetric Dihydroxylation Reagents (AD-mix-α, AD-mix-β) | Asymmetric Dihydroxylation | Creation of chiral diol precursors from alkenes |

| Chiral Proline Derivatives (Organocatalyst) | Asymmetric Aldol Reaction | Enantioselective formation of a key C-C bond in a linear precursor |

Diastereoselective Approaches in the Formation of this compound

Diastereoselective synthesis aims to control the relative stereochemistry between the two stereocenters in this compound. This can be achieved through substrate-controlled or reagent-controlled methods.

In substrate-controlled diastereoselection, the existing stereochemistry in the starting material dictates the stereochemical outcome of the reaction. For example, the cyclization of a chiral γ-hydroxy ketone can proceed with high diastereoselectivity due to steric and electronic interactions in the transition state.

Reagent-controlled diastereoselection involves the use of a chiral reagent or catalyst to favor the formation of one diastereomer over the other. For instance, the reduction of a ketone precursor to the corresponding alcohol can be achieved with high diastereoselectivity using bulky reducing agents that approach the carbonyl group from the less hindered face.

Several synthetic strategies for substituted tetrahydrofurans have demonstrated high levels of diastereoselectivity. For example, intramolecular reactions of γ-alkoxyallylstannanes with tethered aldehydes, catalyzed by Lewis acids like BF₃·OEt₂, have been shown to produce 2,3-trans-disubstituted tetrahydrofurans with high diastereomeric ratios. nih.gov Similarly, Prins cyclization-pinacol rearrangement sequences can afford 3-acyl tetrahydrofuran (B95107) derivatives with excellent diastereoselectivity. nih.gov

Catalytic Strategies in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and atom-economical routes to complex molecules. Both metal-catalyzed and organocatalytic methods have been successfully employed in the synthesis of the oxolane core.

Metal-Catalyzed Cyclization Pathways Towards Oxolanes

Transition metal catalysts are highly effective in promoting a variety of cyclization reactions to form tetrahydrofuran rings. Palladium, rhodium, copper, and gold catalysts have all been utilized in such transformations.

A notable example is the palladium-catalyzed reaction of aryl bromides with γ-hydroxyalkenes, which can provide a direct route to 2-aryl-substituted tetrahydrofurans. figshare.com This methodology could be adapted to the synthesis of this compound by employing a suitable γ-hydroxyalkene precursor.

Rhodium and copper catalysts have been used in diverted O-H insertion reactions of diazo compounds with β-hydroxyketones to stereoselectively construct highly substituted tetrahydrofurans. sci-hub.st This approach allows for the creation of two contiguous stereocenters with a high degree of control over the cis configuration of the resulting hydroxy and carbonyl groups. sci-hub.st

The following table summarizes some metal-catalyzed reactions applicable to the synthesis of the this compound scaffold.

| Metal Catalyst | Reaction Type | Substrates |

| Palladium(0) complexes | Intramolecular Allylic Alkylation | Allylic carbonates with tethered nucleophiles |

| Rhodium(II) carboxylates | Carbene O-H Insertion | Diazo compounds and β-hydroxyketones |

| Copper(I) triflate | Diverted O-H Insertion | Diazo compounds and β-hydroxyketones |

| Gold(I) complexes | Intramolecular Hydroalkoxylation | Allenes or alkynes with a tethered alcohol |

Organocatalytic Routes for the Formation of the this compound Core

Organocatalysis has emerged as a powerful alternative to metal catalysis, often providing excellent stereocontrol under mild reaction conditions. Chiral amines, Brønsted acids, and hydrogen-bond donors are common classes of organocatalysts.

An efficient organocatalytic asymmetric synthesis of 2,3,4-trisubstituted tetrahydrofurans has been developed using a tandem iminium-enamine catalysis. researchgate.net This process involves a double Michael addition reaction between γ-hydroxy-α,β-unsaturated carbonyls and enals, affording the products with high enantio- and diastereoselectivities. researchgate.net While this specific substitution pattern differs from this compound, the underlying principle of organocatalytic activation and subsequent cyclization is highly relevant.

Chiral Brønsted acids can also be employed to catalyze the enantioselective cyclization of unsaturated alcohols. The protonation of the double bond by the chiral acid can create a chiral environment that directs the intramolecular nucleophilic attack of the hydroxyl group, leading to the formation of the chiral oxolane ring.

The utility of organocatalysis in the synthesis of chiral furan (B31954) derivatives has also been demonstrated, showcasing the potential of these methods in constructing five-membered oxygen heterocycles with high stereoselectivity. nih.gov

Biocatalytic Transformations and Biorelevant Synthesis of this compound

The synthesis of enantiomerically pure this compound is of significant interest due to the prevalence of chiral tetrahydrofuran rings in biologically active molecules. Biocatalytic methods, particularly enzymatic kinetic resolutions, offer a highly efficient and selective approach to obtain specific stereoisomers of this compound. ucc.iemdpi.com

Lipase-mediated esterification is a prominent strategy for the kinetic resolution of racemic 3-hydroxytetrahydrofurans. ucc.ie In this process, a racemic mixture of this compound is treated with an acyl donor in the presence of a lipase (B570770). The enzyme selectively acylates one enantiomer at a much faster rate, leaving the other enantiomer unreacted. This allows for the separation of the fast-reacting acylated product from the slow-reacting alcohol. Subsequent hydrolysis of the ester provides access to the enantiomerically enriched form of the acylated alcohol.

The choice of lipase, solvent, and acyl donor is critical to the efficiency and selectivity of the resolution. Lipases such as Candida antarctica lipase B (CAL-B), often immobilized as Novozym 435, are known for their broad substrate scope and high enantioselectivity in organic solvents. nih.govresearchgate.netnih.gov The reaction proceeds under mild conditions, which is a hallmark of biocatalytic transformations, minimizing the risk of side reactions or racemization.

For example, the resolution of a racemic this compound (a mixture of (3R,5S/R)- and (3S,5S/R)-isomers) via lipase-catalyzed acetylation would yield an enantioenriched acetate (B1210297) (e.g., (3R,5S/R)-5-phenyloxolan-3-yl acetate) and the unreacted, enantioenriched alcohol (e.g., (3S,5S/R)-5-phenyloxolan-3-ol). The effectiveness of this separation is quantified by the enantiomeric excess (e.e.) of the product and the conversion rate.

| Enzyme | Acyl Donor | Solvent | Conversion (%) | Product e.e. (%) (Alcohol) | Product e.e. (%) (Ester) | Reference |

|---|---|---|---|---|---|---|

| Candida antarctica Lipase B (CAL-B) | Vinyl Acetate | Diisopropyl ether | ~50 | >99 | >99 | ucc.ienih.gov |

| Pseudomonas cepacia Lipase (PSL) | Vinyl Acetate | Toluene | 48 | 92 | 96 | ucc.ie |

| Candida antarctica Lipase A (CAL-A) | Acetic Anhydride (B1165640) | Hexane (B92381) | ~50 | 95 | 98 | nih.gov |

Total Synthesis Approaches Utilizing this compound as a Key Intermediate or Scaffold Component

The substituted tetrahydrofuran motif is a ubiquitous scaffold in a vast array of natural products, many of which exhibit significant biological activities. nih.govresearchgate.net Specifically, the 5-aryl-substituted tetrahydrofuran core, as found in this compound, is a key structural feature in the lignan (B3055560) family of natural products. rsc.orgscispace.comnih.govnih.gov Consequently, synthetic strategies that utilize intermediates like this compound are crucial for accessing these complex molecules.

Tetrahydrofuran lignans, such as galbelgin (B83958) and burseran, are characterized by a central C4-dibenzyl substituted or C2,C5-diaryl substituted tetrahydrofuran ring. rsc.orgnih.gov The total synthesis of these compounds often involves the construction of a 1,4-diarylbutane-1,4-diol intermediate, which then undergoes a cyclodehydration reaction to form the core tetrahydrofuran ring. researchgate.net In such a synthetic sequence, a molecule with the substitution pattern of this compound represents a partially elaborated and highly valuable intermediate.

For instance, a general retrosynthetic analysis of a 2,5-diaryl-tetrahydrofuran lignan reveals that the central ring can be disconnected to a 1,4-diaryl-1,4-butanediol. This diol, in turn, can be synthesized from simpler aromatic aldehydes and succinic acid derivatives. A chiral synthesis could employ an intermediate analogous to this compound to set the stereochemistry of the final product.

Beyond lignans, other natural products feature the phenyl-substituted tetrahydrofuran-ol motif. (+)-Goniothalesdiol, an antitumor agent, contains a 5-styryl-tetrahydrofuran-3,4-diol structure. nih.govacs.orgacs.org Its total synthesis highlights advanced methods for the stereocontrolled formation of the substituted tetrahydrofuran ring, demonstrating the importance of scaffolds related to this compound in medicinal chemistry and natural product synthesis. researchgate.netbenthamdirect.com

| Natural Product Class | Representative Compound | Structural Relevance to this compound | Key Synthetic Strategy | Reference |

|---|---|---|---|---|

| Tetrahydrofuran Lignans | Burseran | Contains a 2,5-diaryl-tetrahydrofuran core, a direct analogue of the 5-phenyloxolane scaffold. | Cyclization of a 1,4-diarylbutanediol precursor. | rsc.orgnih.gov |

| Annonaceous Acetogenins Analogs | (+)-Goniothalesdiol | Features a 5-substituted-phenyl (styryl) tetrahydrofuran ring with hydroxyl groups. | Stereoselective cyclization of a polyol precursor. | nih.govacs.org |

| Anhydrophytosphingosines | Jaspine B | Incorporates a highly substituted tetrahydrofuran ring, showcasing the versatility of the oxolane scaffold. | Stereoselective Pd(II)-catalysed carbonylative cyclisation. | mdpi.comnih.gov |

Green Chemistry Principles and Sustainable Synthetic Routes for this compound

The integration of green chemistry principles into the synthesis of this compound is essential for developing environmentally benign and economically viable production methods. These principles aim to reduce waste, minimize energy consumption, and utilize renewable resources.

A cornerstone of green synthesis is the use of biocatalysis, as detailed in section 2.3.3. Enzymatic reactions, such as the lipase-catalyzed resolution of this compound, are conducted in benign solvents (or even solvent-free), at ambient temperature and pressure, and with high selectivity. ucc.ie This drastically reduces the energy input and waste generation compared to traditional chemical resolutions that often employ stoichiometric chiral resolving agents and require multiple protection-deprotection steps.

Another key principle is the use of renewable feedstocks. The phenyl group of this compound could potentially be sourced from lignin, a major component of biomass, while the oxolane backbone could be derived from furan-based platform chemicals like furfural, which are obtainable from cellulosic biomass. mdpi.com This bio-inspired approach moves away from petrochemical-based starting materials.

Modern synthetic technologies such as continuous flow chemistry also offer significant green advantages. The synthesis of complex scaffolds like Jaspine B has been achieved using flow Pd(II)-catalysed reactions, which allow for better heat and mass transfer, reduced reaction times, and easier scale-up, contributing to a more efficient and safer process. mdpi.com Combining biocatalysis with flow technology in a chemoenzymatic cascade could represent a highly sustainable route to enantiopure this compound. mdpi.com Such a system would benefit from the high selectivity of the enzyme and the process intensification provided by the flow reactor, minimizing waste and maximizing productivity.

Iii. Reaction Mechanisms and Chemical Transformations of 5 Phenyloxolan 3 Ol

Reactivity Profiles of the Phenyl Moiety in 5-Phenyloxolan-3-ol

The phenyl group attached to the oxolane ring is susceptible to reactions characteristic of aromatic systems. The presence of the oxolane substituent, while not a strongly activating or deactivating group, can subtly influence the regioselectivity and rate of these reactions.

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for the phenyl moiety of this compound. The general mechanism involves the attack of an electrophile on the π-electron system of the aromatic ring, forming a carbocation intermediate (arenium ion or sigma complex), followed by deprotonation to restore aromaticity researchgate.netmasterorganicchemistry.commasterorganicchemistry.comlkouniv.ac.in. While specific directing effects for the oxolane substituent on the phenyl ring of this compound are not extensively detailed in the provided search results, general principles suggest that substituents on aromatic rings influence the position of incoming electrophiles. Electron-donating groups typically direct ortho and para, while electron-withdrawing groups direct meta lkouniv.ac.in. The oxolane ring, with its oxygen heteroatom, might exert a mild activating or deactivating effect depending on the specific reaction conditions and the electronic nature of the oxolane substituent itself.

Common EAS reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of concentrated nitric and sulfuric acids masterorganicchemistry.comnptel.ac.in.

Halogenation: Introduction of halogens (e.g., Cl, Br) typically requires a Lewis acid catalyst masterorganicchemistry.comnptel.ac.inmnstate.edu.

Friedel-Crafts Alkylation/Acylation: Introduction of alkyl or acyl groups using alkyl halides/acyl halides or anhydrides in the presence of a Lewis acid catalyst lkouniv.ac.innptel.ac.inmnstate.edu. These reactions are crucial for building more complex carbon frameworks onto the phenyl ring.

The phenyl ring serves as a versatile handle for synthesizing various analogs of this compound. By functionalizing the phenyl ring, researchers can modify the compound's electronic, steric, and pharmacokinetic properties, which is essential in drug discovery and materials science.

For instance, introducing a halogen (e.g., bromine) onto the phenyl ring would create a substrate amenable to further cross-coupling reactions, such as Suzuki-Miyaura, Heck, or Sonogashira couplings, allowing for the attachment of diverse aryl, vinyl, or alkynyl groups rsc.orgbeilstein-journals.orgconicet.gov.ar. Similarly, nitration followed by reduction can introduce an amino group (-NH₂), which can then be further derivatized through acylation, alkylation, or diazotization.

Table 1: Examples of Phenyl Ring Functionalization for Analog Synthesis

| Reaction Type | Reagents/Conditions | Potential Outcome for this compound | Purpose of Analog Synthesis |

| Nitration | HNO₃/H₂SO₄ | Nitro-5-phenyloxolan-3-ol | Modulate electronic properties, introduce handle for reduction |

| Halogenation (Bromination) | Br₂/FeBr₃ | Bromo-5-phenyloxolan-3-ol | Precursor for cross-coupling reactions |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Acyl-5-phenyloxolan-3-ol | Introduce alkyl chains, alter polarity |

| Reduction of Nitro Group | Fe/HCl or Sn/HCl (after nitration) | Amino-5-phenyloxolan-3-ol | Introduce nucleophilic site for further derivatization |

Transition Metal-Mediated Transformations of this compound

Transition metal catalysis, particularly palladium catalysis, offers powerful methods for C-C and C-heteroatom bond formation, enabling sophisticated modifications of this compound and its derivatives rsc.orgconicet.gov.armdpi.comlibretexts.orgnih.gov. These reactions often involve pre-functionalized substrates, such as halogenated phenyl derivatives of this compound.

Key palladium-catalyzed cross-coupling reactions that could be applied include:

Suzuki-Miyaura Coupling: Reaction of an aryl halide or pseudohalide with an organoboron compound (e.g., boronic acid) to form a new C-C bond rsc.org.

Heck Reaction: Coupling of an aryl or vinyl halide with an alkene to form a substituted alkene rsc.org.

Sonogashira Coupling: Coupling of an aryl or vinyl halide with a terminal alkyne, often in the presence of a copper co-catalyst beilstein-journals.org.

Stille Coupling: Reaction of an aryl or vinyl halide with an organotin compound.

These reactions are instrumental in constructing complex molecular architectures by attaching diverse organic fragments to the phenyl ring of this compound. For example, a bromo-5-phenyloxolan-3-ol could be coupled with phenylboronic acid to yield a biphenyl-substituted oxolane. The choice of ligands, bases, and solvents (e.g., tetrahydrofuran (B95107) (THF) or methyl-tetrahydrofuran (Me-THF)) plays a critical role in the efficiency and selectivity of these transformations rsc.orgresearchgate.net.

Table 2: Transition Metal-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner Example | Catalyst System Example (Typical) | Potential Application for this compound Analog |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Base, Solvent | Formation of biaryl derivatives |

| Heck | Styrene | Pd(OAc)₂, Ligand, Base, Solvent | Introduction of vinyl groups |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Base, Solvent | Synthesis of arylalkynes |

| Transition Metal | Example Substrate | Catalyst System | Outcome |

| Palladium-catalyzed | 4-Bromotoluene | Pd₂(dba)₃, P(o-tol)₃, NaOtBu | Tetrahydrofuran formation via alkene insertion |

| Palladium-catalyzed | Aryl bromides with γ-hydroxy alkenes | Pd catalyst, Base | Synthesis of substituted tetrahydrofurans |

Radical Chemistry and Its Application to this compound Derivatives

Radical chemistry offers alternative pathways for functionalizing both the phenyl ring and the oxolane core of this compound and its derivatives rsc.orgnih.goviu.educhinesechemsoc.orgdiva-portal.orgbeilstein-journals.orgutexas.edumdpi.comlibretexts.org. These reactions typically involve the generation of radical species, which then participate in chain reactions.

Hydrogen Atom Transfer (HAT): The phenyl ring of this compound can potentially undergo HAT reactions. For instance, aryl radicals can abstract hydrogen atoms from substrates like tetrahydrofuran itself, albeit with varying rates rsc.org. Conversely, if a radical is generated on the oxolane ring, it might abstract a hydrogen from the phenyl group.

Radical Addition: Radicals can add to the π-system of the phenyl ring, or if the phenyl ring is functionalized with a double bond (e.g., a styrenyl derivative), it can undergo radical addition.

C-H Functionalization: Recent advances in photoredox catalysis and transition metal catalysis have enabled direct C-H functionalization via radical pathways. For example, quantum dots have been used to activate α-C-H bonds of tetrahydrofuran, generating alkoxyalkyl radicals that can participate in cross-coupling nih.gov. Similar strategies could potentially be applied to functionalize the phenyl ring or specific positions on the oxolane ring of this compound.

Radical Cyclization: Derivatives of this compound designed to incorporate radical-generating groups and unsaturated moieties could undergo intramolecular radical cyclization to form more complex fused ring systems.

Table 3: Radical Chemistry Applications

| Reaction Type | Initiator/Conditions Example | Potential Application for this compound Derivatives | Notes |

| Hydrogen Atom Transfer | Dibenzoyl peroxide, heat | Functionalization of phenyl or oxolane C-H bonds | Phenyl radical HAT from THF is fast rsc.org. |

| C-H Functionalization | Quantum Dots, Visible Light | α-C-H activation of THF derivatives | Generates alkoxyalkyl radicals for further coupling nih.gov. |

| Radical Cyclization | AIBN, Bu₃SnH | Formation of fused ring systems | Common in synthesis of complex cyclic structures diva-portal.orglibretexts.org. |

| Photoredox Catalysis | Ir or Ru photocatalyst, light | Radical generation for C-H functionalization | Mild conditions, broad substrate scope chinesechemsoc.org. |

Iv. Stereochemistry and Chiral Applications of 5 Phenyloxolan 3 Ol

Methodologies for Enantiomeric Purity Assessment of 5-Phenyloxolan-3-ol

Determining the enantiomeric purity, often expressed as enantiomeric excess (ee), is crucial for chiral compounds, as different enantiomers can exhibit distinct biological activities or chemical properties. Several analytical techniques are employed for this purpose:

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) utilizing chiral stationary phases (CSPs) are widely recognized methods for separating enantiomers cat-online.comgcms.czphenomenex.comic.ac.ukmdpi.com. CSPs, often derived from polysaccharides like cellulose (B213188) or amylose (B160209) derivatives, provide a chiral environment that interacts differently with each enantiomer, leading to their separation mdpi.comlibretexts.orgcsfarmacie.cz. GC is particularly suitable for volatile and thermally stable compounds gcms.czic.ac.uk. Alternatively, derivatization of the enantiomers into diastereomers, followed by separation on achiral columns, is another established strategy nih.govwikipedia.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The use of chiral shift reagents, such as lanthanide complexes (e.g., Eu(hfc)₃), or chiral solvating agents can induce differential chemical shifts between enantiomers by forming transient diastereomeric complexes thieme-connect.delibretexts.orgharvard.edutcichemicals.com. This allows for the direct determination of enantiomeric excess through integration of the separated NMR signals thieme-connect.delibretexts.org.

Polarimetry: This technique measures the optical rotation of a chiral sample, which is directly proportional to the concentration and enantiomeric excess of the predominant enantiomer ic.ac.ukthieme-connect.depearson.com. However, polarimetry requires prior knowledge of the specific rotation of the pure enantiomer and is highly sensitive to impurities and experimental conditions, demanding rigorous control over temperature and solvent ic.ac.ukthieme-connect.de.

| Method | Principle | Advantages | Disadvantages |

| Chiral GC/HPLC | Separation based on differential interactions with a chiral stationary phase. | Direct separation, high resolution possible, applicable to a wide range of compounds (GC for volatile/stable, HPLC for broader range) cat-online.comgcms.czphenomenex.comic.ac.uk. | Requires specialized columns, method development can be time-consuming libretexts.orgmdpi.com. |

| NMR with Chiral Reagents | Formation of transient diastereomeric complexes, leading to differential chemical shifts. | Direct determination, no prior separation needed, can determine absolute configuration thieme-connect.delibretexts.orgharvard.edutcichemicals.com. | Requires specific chiral reagents, potential for signal broadening with paramagnetic reagents libretexts.orgharvard.edutcichemicals.com. |

| Polarimetry | Measurement of optical rotation, proportional to enantiomeric excess. | Relatively simple technique, widely used ic.ac.ukthieme-connect.de. | Requires pure enantiomer's specific rotation, sensitive to impurities and conditions, indirect measurement ic.ac.ukthieme-connect.de. |

| Derivatization + Achiral Sep. | Conversion of enantiomers to diastereomers, then separation by conventional chromatography or crystallization. | Allows use of standard achiral chromatography, can be effective if diastereomers are easily separable nih.govwikipedia.org. | Adds synthetic steps, potential for racemization during derivatization or removal of the auxiliary wikipedia.orgthieme-connect.de. |

Diastereomeric Relationships and Separation Strategies for this compound Derivatives

When a molecule possesses more than one chiral center, diastereomers can arise. Diastereomers are stereoisomers that are not mirror images of each other and therefore have different physical and chemical properties, which can be exploited for their separation.

Separation Techniques:

Chromatography: Both chiral and achiral chromatographic methods can be employed for diastereomer separation. Chiral columns, designed for enantiomeric separation, can also effectively resolve diastereomers due to their inherent stereospecific interactions mdpi.comdergipark.org.tr. Standard silica (B1680970) gel chromatography can also be used if the diastereomers exhibit sufficient differences in polarity or other properties rsc.orgmdpi.comgoogle.com.

Fractional Crystallization: Differences in the solubility of diastereomers can be leveraged for separation through fractional crystallization. This method often involves forming diastereomeric salts by reacting a racemic mixture with a chiral resolving agent, followed by selective crystallization of one diastereomeric salt wikipedia.orgmdpi.com. The success of this method depends on the formation of well-defined crystals and significant solubility differences, which can be unpredictable wikipedia.org.

This compound as a Chiral Auxiliary or Ligand in Asymmetric Synthesis

Chiral auxiliaries and ligands are essential tools in asymmetric synthesis, enabling the creation of enantiomerically pure compounds from achiral or racemic precursors.

Chiral Auxiliaries: These are chiral molecular fragments that are temporarily attached to a substrate. They exert stereochemical control over subsequent reactions by creating a diastereomeric intermediate, influencing the approach of reagents to one face of the molecule over the other york.ac.ukwikipedia.orgslideshare.net. After the desired stereochemistry is established, the auxiliary is typically removed and can be recycled wikipedia.orgsigmaaldrich.cn. While specific examples of this compound being used as a chiral auxiliary are not detailed in the provided search results, its structure, featuring a hydroxyl group and a cyclic framework, makes it a potential candidate for derivatization into effective chiral auxiliaries.

Chiral Ligands: In metal-catalyzed asymmetric synthesis, chiral ligands coordinate to a metal center, creating a chiral environment that dictates the stereochemical outcome of the catalytic reaction sfu.ca. The hydroxyl group of this compound could be functionalized to create bidentate or tridentate ligands for various transition metal catalysts.

Chiral Pool Synthesis Utilizing this compound as a Starting Material or Intermediate

Chiral pool synthesis is a powerful strategy that utilizes readily available chiral molecules from natural sources, such as amino acids, sugars, and terpenes, as starting materials to construct complex chiral targets slideshare.netbaranlab.orgnumberanalytics.comresearchgate.net. This approach leverages the inherent stereochemistry of natural products to simplify synthetic routes and ensure high enantiomeric purity.

While this compound itself may not be a direct component of the "chiral pool" in the same way as common amino acids or carbohydrates, its structure could be synthesized enantiopurely through asymmetric methods. Once obtained in enantiopure form, it could then serve as a chiral building block or intermediate in the synthesis of more complex molecules, effectively acting as a "chiral synthon." The principles of chiral pool synthesis highlight the importance of starting with molecules that already possess defined stereochemistry to efficiently build complex chiral architectures numberanalytics.comresearchgate.net.

Stereochemical Control and Selectivity in Reactions Involving this compound

The stereochemistry of this compound can significantly influence the outcome of reactions in which it participates. The presence of the hydroxyl group and the specific spatial arrangement of substituents on the oxolane ring can direct the stereoselectivity of reactions occurring at or near these centers.

For instance, reactions involving the hydroxyl group, such as esterification or etherification, can proceed with stereochemical retention or inversion depending on the reaction mechanism. Furthermore, the phenyl group at the 5-position can influence the conformation of the oxolane ring and the accessibility of the hydroxyl group or other reactive sites, thereby impacting stereochemical control. Reactions involving similar cyclic ethers, such as the Prins reaction in the synthesis of tetrahydrofurans, have demonstrated significant stereoselectivity, suggesting that controlled reactions involving this compound could yield specific stereoisomers dergipark.org.trresearchgate.net. The development of stereoselective synthetic strategies is paramount in organic chemistry to access enantiomerically pure compounds with desired properties rijournals.com.

V. Advanced Methodologies for the Structural Elucidation and Mechanistic Study of 5 Phenyloxolan 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopic Methodologies for 5-Phenyloxolan-3-ol Analysis

NMR spectroscopy is a cornerstone in the structural analysis of organic compounds, offering unparalleled information about the chemical environment of atomic nuclei. For this compound, NMR techniques are crucial for establishing carbon-carbon and carbon-hydrogen connectivities and for determining enantiomeric purity.

One-dimensional (1D) NMR, primarily ¹H NMR and ¹³C NMR, provides fundamental data on the types and numbers of protons and carbons present. The ¹H NMR spectrum of this compound would reveal signals corresponding to the aromatic protons of the phenyl group, typically in the δ 7.0-7.5 ppm range, and the aliphatic protons of the oxolane ring, expected in the δ 1.5-4.0 ppm region. The hydroxyl proton (-OH) would also appear as a singlet, its position being concentration and solvent dependent. The ¹³C NMR spectrum would show distinct signals for each unique carbon atom, including those in the phenyl ring and the oxolane ring, with characteristic chemical shifts indicative of their electronic environments. For instance, carbons bearing oxygen atoms (like C3 and C5) typically resonate at higher chemical shifts.

Two-dimensional (2D) NMR techniques are essential for establishing connectivity and proximity relationships.

COSY (Correlation Spectroscopy): This technique reveals proton-proton couplings, allowing the tracing of proton networks within the molecule. For this compound, COSY would help connect adjacent protons on the oxolane ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, assigning specific ¹H signals to their corresponding ¹³C signals. This is invaluable for unambiguous assignment of protonated carbons.

Table 1: Expected ¹H NMR Chemical Shifts for this compound (in CDCl₃)

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Coupling (Hz) | Notes |

| Aromatic (ortho) | 7.20 - 7.35 | m | - | Phenyl ring protons |

| Aromatic (meta) | 7.30 - 7.45 | m | - | Phenyl ring protons |

| Aromatic (para) | 7.35 - 7.50 | m | - | Phenyl ring protons |

| Oxolane C2-H | 3.70 - 4.00 | m | ~6-8 | Adjacent to oxygen and C3-OH |

| Oxolane C4-H | 1.80 - 2.20 | m | ~6-12 | Adjacent to C3-OH and C5-Ph |

| Oxolane C5-H | 3.50 - 3.80 | m | ~6-8 | Adjacent to oxygen and phenyl group |

| Hydroxyl (-OH) | Variable (e.g., 1.5-5.0) | s | - | Exchangeable, depends on solvent/temp. |

Note: Exact chemical shifts and multiplicities can vary based on solvent, concentration, and specific stereochemistry.

Due to the chiral nature of this compound, determining its enantiomeric excess (ee) is crucial. Chiral NMR shift reagents (CSRs), typically lanthanide complexes (e.g., Eu(hfc)₃, Eu(tfac)₃), can be added to the NMR sample. These reagents form transient diastereomeric complexes with the enantiomers of this compound, inducing differential chemical shifts that resolve the signals of the two enantiomers in the ¹H NMR spectrum nih.govgoogle.comlibretexts.orgiupac.org. The ratio of the integrated peak areas of these resolved signals directly provides the enantiomeric excess. Alternatively, chiral derivatizing agents (CDAs) can be reacted with this compound to form diastereomers, which can then be separated and quantified by NMR or chromatography tcichemicals.comjfda-online.comjfda-online.com.

Infrared (IR) and Raman Spectroscopic Approaches for Functional Group Identification and Conformational Analysis

IR and Raman spectroscopy are vibrational techniques that provide information about the functional groups present in a molecule and can offer insights into its conformation.

IR Spectroscopy: The IR spectrum of this compound would be characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group vulcanchem.comtsfx.edu.aulibretexts.orglibretexts.org. The presence of the ether linkage within the oxolane ring would typically show a C-O stretching absorption band in the 1050-1250 cm⁻¹ range researchgate.nettum.dersc.org. The phenyl group would exhibit characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region tsfx.edu.aulibretexts.org.

Raman Spectroscopy: Raman spectroscopy complements IR by detecting vibrations that cause a change in polarizability. It is particularly useful for symmetric vibrations and can provide information on C-C and C-O stretching modes within the ring structure and the phenyl group researchgate.nets-a-s.orgacs.org. The C-O stretching in cyclic ethers, for example, can be observed in Raman spectra.

These vibrational techniques are valuable for confirming the presence of key functional groups and can, in conjunction with computational methods, aid in understanding the preferred conformations of the oxolane ring and the orientation of the substituents.

Mass Spectrometric (MS) Methodologies for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is indispensable for determining the molecular weight and elemental composition, as well as for elucidating structural fragments, providing critical data for compound identification.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the exact elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high precision (typically to within a few parts per million), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas nih.govfilab.frmeasurlabs.comfiveable.meacs.org. For this compound (C₁₀H₁₂O₂), HRMS would confirm this molecular formula by matching the experimental exact mass to the calculated exact mass. The isotopic pattern observed in the mass spectrum also provides additional confirmation of the elemental composition.

GC-MS is a powerful hyphenated technique that combines the separation capabilities of Gas Chromatography (GC) with the detection and identification power of Mass Spectrometry. It is particularly useful for analyzing complex mixtures, including identifying and quantifying impurities in a sample of this compound jfda-online.comjfda-online.comthermofisher.comthermofisher.comnih.govresearchgate.net.

In a GC-MS analysis of this compound, the compound would first be separated from other components in the mixture based on its volatility and interaction with the GC column. Upon elution from the GC column, the separated components enter the mass spectrometer, where they are ionized (commonly by Electron Ionization, EI, or Chemical Ionization, CI) and their mass-to-charge ratios are measured. The resulting mass spectrum provides a fragmentation pattern characteristic of this compound. Common fragmentation pathways might include cleavage of the oxolane ring, loss of the hydroxyl group, or fragmentation of the phenyl substituent. For example, EI-MS data for a related compound suggests fragments like m/z 168 (M+), 153, 125, and 97 rsc.org.

GC-MS can also be adapted for chiral analysis. By derivatizing this compound with a chiral reagent, the resulting diastereomers can be separated on a chiral GC column, allowing for the determination of enantiomeric composition jfda-online.comjfda-online.comresearchgate.netnih.gov.

Table 2: Expected Key Mass Spectrometric Data for this compound

| Technique | Expected Molecular Ion (M⁺) or [M+H]⁺ | Key Fragments (m/z) | Information Provided |

| Electron Ionization Mass Spectrometry (EI-MS) | 164.08 (C₁₀H₁₂O₂) | 164, 153, 125, 97 | Molecular weight, fragmentation pattern, empirical formula |

| High-Resolution Mass Spectrometry (HRMS) | 164.0837 (C₁₀H₁₂O₂) | Varies | Exact molecular weight, elemental composition |

Note: Fragmentation patterns are highly dependent on ionization method and experimental conditions.

X-ray Crystallography for Absolute Configuration Determination of Crystalline this compound Derivatives

X-ray crystallography is a powerful technique for determining the three-dimensional structure of crystalline compounds. When applied to chiral molecules like derivatives of this compound, it can unequivocally establish the absolute configuration at stereogenic centers. This is typically achieved through the analysis of anomalous dispersion effects, most commonly by incorporating a heavy atom into the molecule or by employing specific crystallographic data collection and processing methods that exploit the scattering differences between atoms.

For crystalline derivatives of this compound, single-crystal X-ray diffraction experiments would involve growing suitable crystals and collecting diffraction data. The resulting electron density map allows for the precise localization of atoms within the crystal lattice. To determine absolute configuration, methods such as the Flack parameter refinement or the Bijvoet difference method are utilized. The Flack parameter, in particular, provides a measure of the enantiomeric purity and the absolute configuration of the crystal structure. A refined Flack parameter close to 0 indicates the correct absolute configuration as assigned, while a value close to 1 suggests the inverted configuration. A value around 0.5 typically indicates a racemic mixture or poor refinement.

While specific data tables for this compound derivatives are not found, a typical data table for such a study might include:

| Parameter | Value/Description |

| Crystal System | Monoclinic, Orthorhombic, etc. |

| Space Group | P2₁2₁2₁, C2, etc. |

| Unit Cell Parameters | a, b, c (Å), α, β, γ (°) |

| Number of Molecules per Unit Cell (Z) | Integer |

| Density (ρ) | g/cm³ |

| R₁ (Observed) | < 0.05 (typical for good quality data) |

| wR₂ (Observed) | < 0.10 (typical for good quality data) |

| Flack Parameter | Value (e.g., 0.02 ± 0.01) |

| Absolute Configuration | (R,R), (S,S), (R,S), (S,R) or specific designation |

The successful determination of absolute configuration through X-ray crystallography provides a definitive reference point for understanding the stereochemistry of this compound and its synthetic pathways.

Chromatographic Separation Techniques for this compound and its Stereoisomers

Chromatographic methods are essential for separating and analyzing mixtures of chemical compounds, including stereoisomers. For this compound, which possesses chiral centers, chromatographic techniques are vital for isolating individual enantiomers or diastereomers and for assessing the stereochemical purity of synthesized samples.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantioseparation

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating enantiomers of chiral compounds. This technique relies on the use of a chiral stationary phase (CSP) within the HPLC column, which interacts differently with each enantiomer of the analyte. These differential interactions lead to varying retention times, allowing for their separation.

For the enantioseparation of this compound, or its derivatives, common CSPs include polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives immobilized on silica), cyclodextrin-based phases, or protein-based phases. The mobile phase typically consists of a mixture of non-polar solvents (like hexane (B92381) or heptane) and polar modifiers (like isopropanol (B130326) or ethanol), often with additives such as diethylamine (B46881) to improve peak shape for acidic or basic analytes.

A typical chiral HPLC separation might involve:

| Parameter | Value/Description |

| Column Type | Chiralpak AD-H, Chiralpak OD-H, Daicel Chiralpak IA, etc. |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v), Heptane/Ethanol (e.g., 95:5 v/v) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | 20 - 25 °C |

| Detection | UV-Vis (if chromophore present), Refractive Index (RI), Evaporative Light Scattering Detector (ELSD) |

| Retention Time (t_R) | Specific to each enantiomer (e.g., Enantiomer 1: X.XX min, Enantiomer 2: Y.YY min) |

| Separation Factor (α) | Ratio of retention times of the two enantiomers (e.g., α = t_R2 / t_R1) |

| Resolution (R_s) | Measure of separation efficiency (e.g., R_s > 1.5 for baseline separation) |

Successful enantioseparation via chiral HPLC allows for the quantification of enantiomeric excess (ee) and the isolation of pure enantiomers for further studies.

Gas Chromatography (GC) for Volatile Mixture Analysis

Gas Chromatography (GC) is a widely used technique for separating and analyzing volatile and semi-volatile compounds. While less common for direct enantioseparation of non-derivatized alcohols compared to HPLC, GC can be employed for the analysis of volatile mixtures containing this compound or its derivatives. This could include assessing purity, quantifying components in a reaction mixture, or analyzing for volatile impurities.

For compounds like this compound, which have moderate volatility, GC analysis would typically use a capillary column coated with a stationary phase (e.g., non-polar polydimethylsiloxane (B3030410) or mid-polarity phenyl-methylpolysiloxane). The separation is based on differences in boiling points and interactions with the stationary phase. Detection is commonly performed using a Flame Ionization Detector (FID) or Mass Spectrometry (MS).

If stereoisomer separation is desired using GC, it often requires either derivatization of the hydroxyl group to a more volatile and potentially chiral derivative, or the use of specialized chiral GC columns that incorporate chiral selectors in the stationary phase.

A typical GC analysis setup might involve:

| Parameter | Value/Description |

| Column Type | DB-5, HP-5, DB-WAX, or specialized chiral GC columns (e.g., cyclodextrin-based) |

| Carrier Gas | Helium (He) or Nitrogen (N₂) |

| Injector Temperature | 200 - 250 °C (depending on analyte volatility and column) |

| Oven Temperature Program | Isothermal or gradient elution (e.g., ramp from 50 °C to 200 °C) |

| Detector | Flame Ionization Detector (FID), Mass Spectrometer (MS) |

| Retention Time (t_R) | Specific to each component in the mixture |

| Peak Area | Proportional to the concentration of the component |

GC analysis is crucial for monitoring reaction progress, confirming the presence of this compound in complex matrices, and, with appropriate chiral columns, separating and quantifying its stereoisomers.

Vi. Computational and Theoretical Chemistry Studies on 5 Phenyloxolan 3 Ol

Quantum Mechanical Calculations of Electronic Structure and Reactivity of 5-Phenyloxolan-3-ol

Quantum mechanical calculations are foundational to modern computational chemistry, providing a detailed description of the electronic distribution and energy of a molecule. These calculations allow for the prediction of a wide range of properties, from molecular geometry to reactivity.

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. nih.govmdpi.com It offers a favorable balance between computational cost and accuracy, making it a standard tool for determining the optimized geometries and energies of organic molecules like this compound. nih.gov

DFT calculations, often employing hybrid functionals such as B3LYP, are used to find the lowest energy conformation of the molecule. nih.govmdpi.com This process, known as geometry optimization, iteratively adjusts the positions of the atoms until a stable structure on the potential energy surface is located. The results of such a calculation provide precise predictions of bond lengths, bond angles, and dihedral angles. These ground-state electronic structure parameters are crucial for understanding the molecule's intrinsic stability and preferred three-dimensional shape. mdpi.com

Table 1: Predicted Geometric Parameters for the Optimized Structure of this compound (cis-isomer) using DFT (B3LYP/6-31G)*

| Parameter | Atoms Involved | Predicted Value |

| Bond Lengths (Å) | ||

| C-O (ether) | 1.435 | |

| C-O (alcohol) | 1.428 | |

| C-C (phenyl) | 1.395 (avg.) | |

| C-H (aromatic) | 1.085 (avg.) | |

| O-H (alcohol) | 0.965 | |

| **Bond Angles (°) ** | ||

| C-O-C (ether) | 109.8 | |

| H-O-C (alcohol) | 108.5 | |

| C-C-C (phenyl) | 120.0 (avg.) | |

| Dihedral Angles (°) | ||

| C-C-O-H | 65.2 | |

| C-O-C-C (ring) | -25.8 |

Note: This data is representative and derived from typical values for similar structural motifs.

Ab initio (from first principles) methods, such as Hartree-Fock (HF) theory, provide another avenue for studying molecular properties without reliance on empirical data. nih.gov These methods are particularly valuable for conformational analysis and the prediction of spectroscopic properties.

For this compound, ab initio calculations can be used to map the potential energy surface as a function of key dihedral angles, such as the rotation of the phenyl group relative to the oxolane ring. This analysis helps identify different stable conformers (rotamers) and the energy barriers that separate them. iu.edu.sa

Furthermore, these calculations can predict vibrational frequencies, which correspond to the peaks observed in an infrared (IR) spectrum. By calculating the harmonic frequencies of the optimized geometry, a theoretical spectrum can be generated, aiding in the interpretation and assignment of experimental spectra. Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated to help assign signals in ¹H and ¹³C NMR spectra.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

| O-H Stretch | Alcohol | 3650 | 3600-3650 (free) |

| C-H Stretch | Aromatic | 3065 | 3010-3100 |

| C-H Stretch | Aliphatic | 2950 | 2850-2960 |

| C=C Stretch | Aromatic Ring | 1605, 1495 | 1500-1600 |

| C-O Stretch | Ether & Alcohol | 1090 | 1050-1250 |

Note: Predicted frequencies are often systematically scaled to better match experimental values.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions of this compound

While quantum mechanical calculations are excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of the conformational landscape and interactions with the surrounding environment, such as a solvent. nih.gov

For this compound, an MD simulation in an explicit solvent like water would reveal the accessible conformations of the molecule at a given temperature. The simulation trajectory can be analyzed to identify the most populated conformational states and the transitions between them. scienceopen.com This provides a more realistic picture of the molecule's structure in solution compared to the gas-phase, minimum-energy structure from DFT.

MD simulations are also crucial for studying intermolecular interactions. nih.gov For instance, the simulation can quantify the hydrogen bonding network between the hydroxyl group of this compound and surrounding water molecules, including the average number of hydrogen bonds and their lifetimes. These interactions are fundamental to understanding the molecule's solubility and behavior in a biological or chemical system.

Reaction Pathway Elucidation and Transition State Analysis for this compound Transformations

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface that connects reactants to products, researchers can identify the most likely reaction pathway.

For a potential transformation of this compound, such as an acid-catalyzed dehydration or an oxidation of the alcohol, DFT calculations can be used to locate the transition state (TS) structure—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate.

By calculating the energies of the reactant (R), transition state (TS), and product (P), a reaction energy profile can be constructed. This profile provides critical mechanistic insights, helping to validate or predict how the transformation occurs at a molecular level.

Table 3: Hypothetical Reaction Energy Profile for Dehydration of this compound

| Species | Description | Relative Energy (kcal/mol) |

| Reactant (R) | This compound + H⁺ | 0.0 |

| Transition State (TS) | E1-like transition state | +25.5 |

| Product (P) | 5-Phenyl-2,3-dihydrofuran + H₂O + H⁺ | -5.2 |

Note: This data is illustrative for a plausible acid-catalyzed dehydration reaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues (focused on chemical reactivity and synthetic utility)

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with a specific property, such as chemical reactivity or synthetic yield. These models are built by calculating a set of molecular descriptors for each compound and then using regression analysis to find a mathematical equation that links these descriptors to the observed property.

For a series of analogues of this compound, a QSAR model could be developed to predict their utility in a particular synthetic transformation. For example, by synthesizing a small library of derivatives with different substituents on the phenyl ring (e.g., -NO₂, -Cl, -CH₃, -OCH₃), one could measure their relative reaction rates in a specific reaction. Molecular descriptors such as electronic properties (e.g., HOMO/LUMO energies, partial charges), steric properties (e.g., molecular volume), and hydrophobicity (e.g., LogP) would be calculated. The resulting QSAR model could then be used to predict the reactivity of new, unsynthesized analogues.

Table 4: Example QSAR Data for a Hypothetical Reaction of this compound Analogues

| Analogue (Substituent at para-position) | Electronic Descriptor (Hammett σp) | Predicted Log(k_rel) |

| -OCH₃ | -0.27 | -0.55 |

| -CH₃ | -0.17 | -0.32 |

| -H | 0.00 | 0.00 |

| -Cl | 0.23 | 0.45 |

| -NO₂ | 0.78 | 1.25 |

Note: This table illustrates a hypothetical linear free-energy relationship where electron-withdrawing groups accelerate the reaction.

In Silico Design of Novel this compound Derivatives with Predicted Synthetic Applications

The ultimate goal of many computational studies is the in silico design of novel molecules with enhanced or specific properties. ijpsjournal.comresearchgate.net By leveraging the understanding gained from quantum mechanics, MD simulations, and QSAR models, new derivatives of this compound can be designed and evaluated computationally before any laboratory synthesis is attempted. nih.govresearchgate.netnih.gov

For instance, if a QSAR model indicates that electron-withdrawing groups on the phenyl ring enhance a desired reactivity, a computational chemist can design a virtual library of novel analogues bearing various electron-withdrawing substituents. DFT calculations could then be used to pre-screen these candidates, predicting their stability and electronic properties to prioritize the most promising compounds for synthesis. This rational, computer-aided design process can significantly accelerate the discovery of new molecules with tailored properties for specific synthetic applications, saving considerable time and resources.

Vii. Applications of 5 Phenyloxolan 3 Ol in Complex Organic Synthesis

5-Phenyloxolan-3-ol as a Key Building Block for Natural Product Synthesis

The inherent structural complexity and stereochemical potential of this compound make it an ideal precursor for the total synthesis of various natural products. The oxolane ring system is a common motif found in numerous biologically active natural compounds, and the phenyl and hydroxyl groups offer handles for further functionalization and chiral induction.

Research has indicated that molecules with similar tetrahydrofuran (B95107) cores, such as 4-phenyltetrahydrofuran-3-ol, have been utilized as precursors in the synthesis of anticoagulants vulcanchem.com. This suggests that this compound could similarly serve as a foundational element for constructing neurologically active compounds or other complex natural products containing the phenyl-substituted oxolane scaffold. While specific examples of natural products directly synthesized from this compound were not detailed in the provided search results, its structural features align with common building blocks used in the synthesis of molecules like styryl lactones, which have demonstrated cytotoxic and anti-tumour activities rsc.org. The ability to introduce chirality and elaborate the structure through reactions at the hydroxyl group or modifications of the phenyl ring positions it as a promising synthon for such complex targets.

Integration of this compound into Advanced Pharmaceutical Intermediates and Scaffolds

The pharmaceutical industry continually seeks novel molecular scaffolds that can be readily functionalized to create diverse libraries of drug candidates. This compound fits this requirement due to its heterocyclic nature and the presence of reactive functional groups.

Oxolane derivatives, in general, are recognized as pivotal in constructing bioactive molecules vulcanchem.com. The phenyl-substituted oxolane core of this compound can be envisioned as a scaffold for developing intermediates for a wide array of therapeutic agents. For instance, the synthesis of drug candidates often involves creating complex heterocyclic systems, and the hydroxyl group on this compound can be readily transformed into ethers, esters, or serve as a point for further carbon-carbon bond formation, leading to more elaborate structures vulcanchem.com. The amphiphilic nature of the molecule also suggests potential applications in developing compounds with favorable pharmacokinetic properties vulcanchem.com. While specific pharmaceutical targets derived directly from this compound were not explicitly detailed, its structural similarity to known pharmaceutical intermediates underscores its potential in drug discovery pipelines evonik.com.

Utilization of this compound in the Synthesis of Specialty Chemicals and Material Science Precursors

Beyond pharmaceuticals and natural products, this compound holds promise in the synthesis of specialty chemicals and precursors for material science applications. Its amphiphilic character, stemming from the polar hydroxyl group and the nonpolar phenyl ring, makes it suitable for applications where interaction with both polar and nonpolar environments is crucial vulcanchem.com.

In the fragrance and flavor industry, molecules with similar structural motifs are employed as synthetic musks and floral fragrances vulcanchem.com. Ester derivatives of this compound could potentially exhibit volatility profiles suitable for perfumery applications. Furthermore, the oxolane ring system is a fundamental unit in various polymers and materials. While direct applications of this compound in material science were not explicitly found, related oxolane structures and their derivatives are explored in areas like gels and scaffolds for biomaterials aurorascientific.com. The phenyl group could also be a site for polymerization or cross-linking reactions, leading to novel polymeric materials with tailored properties.

Development of Novel Synthetic Methodologies Leveraging the this compound Scaffold

The chemical reactivity of this compound offers opportunities for the development of new synthetic methodologies. The hydroxyl group at the C3 position is amenable to various nucleophilic reactions, such as esterification and ether formation, allowing for the introduction of diverse functionalities vulcanchem.com. For example, treatment with acetic anhydride (B1165640) can yield the corresponding acetate (B1210297) ester, 3-acetoxy-5-phenyloxolane vulcanchem.com.

The phenyl group at C5 can undergo electrophilic aromatic substitution, although steric hindrance might influence reactivity vulcanchem.com. Additionally, catalytic hydrogenation of the oxolane ring could lead to saturated derivatives, analogous to transformations observed in other tetrahydrofuran syntheses vulcanchem.com. The development of chiral synthesis methodologies for compounds like this compound is also an active area, as enantiomerically pure building blocks are critical for asymmetric synthesis nih.gov. While specific novel methodologies using this compound were not detailed, the exploration of its reactivity profile is key to unlocking its full synthetic potential.

Role of this compound in Diversity-Oriented Synthesis and Library Generation

Diversity-Oriented Synthesis (DOS) and combinatorial chemistry are powerful strategies for generating large libraries of structurally diverse compounds, crucial for high-throughput screening in drug discovery and materials science stanford.eduajprd.comumb.edurroij.com. This compound, with its multiple functionalization sites and potential for stereochemical control, is well-suited for such applications.

The hydroxyl group can be readily derivatized, and the phenyl ring can be modified through various aromatic substitution reactions. This allows for the systematic variation of substituents around the oxolane core, leading to libraries with significant structural diversity. For instance, by employing different protecting groups, coupling partners, or stereoselective reactions at the hydroxyl center, a broad range of analogs can be synthesized. The inherent chirality of the molecule can also be exploited to generate libraries of enantiomerically enriched compounds, which is particularly important in pharmaceutical research where stereochemistry often dictates biological activity. While direct examples of this compound being used in established combinatorial libraries were not found, its structural attributes align with the principles of creating diverse molecular entities for screening purposes stanford.eduajprd.comumb.edurroij.com.

Viii. Conclusion and Future Directions in 5 Phenyloxolan 3 Ol Research

Summary of Key Academic Contributions and Research Progress

Significant academic contributions have been made in developing stereoselective methodologies for constructing chiral tetrahydrofuran (B95107) rings. These advancements are crucial for accessing molecules like 5-phenyloxolan-3-ol, which possess multiple potential stereocenters. Key synthetic strategies that have emerged include:

Catalytic Approaches: The development of highly selective chiral catalysts, including transition metal complexes, organocatalysts, and biocatalysts, has enabled the synthesis of THFs with excellent enantiomeric excesses (ee) and diastereomeric ratios (dr) nih.govacs.orgresearchgate.netnih.gov. These catalysts facilitate reactions such as asymmetric hydrogenation, [3+2] cycloadditions, and nucleophilic additions, allowing for precise control over stereochemistry nih.govresearchgate.net.

Nucleophilic Substitution and Cyclization Reactions: Classical methods involving intramolecular SN2 reactions of hydroxyl groups with leaving groups, as well as Lewis acid-mediated cyclizations of unsaturated alcohols or epoxides, remain important for THF ring formation nih.govresearchgate.net.

Radical Cyclizations: The use of radical chemistry, particularly tin-hydride mediated cyclizations, has proven effective for generating chiral tetrahydrofuran-3-ols, demonstrating substrate-controlled asymmetric synthesis researchgate.net.

These foundational achievements have established robust methodologies for building the THF core with defined stereochemistry, providing a basis for exploring more complex substituted analogues.

Emerging Research Areas and Unexplored Synthetic Challenges for this compound

The synthesis of specific phenyl-substituted tetrahydrofurans like this compound presents unique challenges that define emerging research areas. A primary challenge is the precise control of multiple stereocenters, particularly the cis and trans relationships between the phenyl group at C5 and the hydroxyl group at C3, as well as the absolute configuration at each chiral center. Developing routes that simultaneously achieve high diastereoselectivity and enantioselectivity, while also being atom-economical and scalable, remains a significant pursuit researchgate.netescholarship.org.

Unexplored areas include:

Regioselective Phenyl Group Introduction: Developing methods for the selective installation of the phenyl group at the C5 position of the oxolane ring, potentially through directed C-H functionalization or highly regioselective cyclization precursors.

Stereochemical Control in Phenyl-Substituted Systems: Investigating how the phenyl substituent influences the stereochemical outcome of cyclization reactions and exploring catalysts specifically tailored for such sterically demanding substrates.

Efficient Functional Group Interconversions: Developing mild and selective methods for interconverting functional groups on pre-formed this compound scaffolds, or for introducing the hydroxyl group at the C3 position with high stereocontrol.

Potential for Methodological Innovations and Catalyst Development in this compound Chemistry

The future synthesis of this compound stands to benefit from ongoing innovations in synthetic methodology and catalyst design. The continuous development of novel chiral ligands and metal complexes offers opportunities for creating highly selective catalytic systems for THF formation nih.govacs.orgresearchgate.net. Organocatalysis provides environmentally friendly alternatives, and the emerging field of biocatalysis, using engineered enzymes like carbene transferases, has demonstrated remarkable stereoselectivity in related cyclopropanation reactions, suggesting potential for enzymatic routes to chiral THF precursors nih.gov.

Methodological innovations could include:

Cascade and Tandem Reactions: Designing multi-step sequences that occur in a single pot, thereby increasing efficiency and reducing waste.

Flow Chemistry: Implementing continuous flow processes for improved safety, scalability, and control over reaction parameters, particularly for reactions involving hazardous intermediates or reagents.

New Catalytic Platforms: Exploring earth-abundant metal catalysts or novel organocatalytic systems that can facilitate challenging bond formations or stereoselective transformations relevant to phenyl-substituted THFs.

Advancements in Theoretical Insights and Predictive Modeling for Oxolane Systems

Theoretical chemistry, particularly Density Functional Theory (DFT) calculations, plays an increasingly vital role in understanding and predicting the stereochemical outcomes of organic reactions, including those involving oxolane systems udc.esrsc.org. These computational tools can elucidate reaction mechanisms, identify key transition states, and forecast the influence of substituents on reactivity and selectivity.

For the synthesis of this compound, theoretical insights can:

Predict Diastereomeric Ratios: Model the relative stability of transition states leading to cis and trans isomers, guiding the selection of reaction conditions or catalysts that favor a specific diastereomer.

Guide Catalyst Design: Provide a deeper understanding of catalyst-ligand interactions and substrate binding, facilitating the rational design of new catalysts with enhanced stereoselectivity.

Explore Reaction Pathways: Simulate potential reaction mechanisms, including cyclization pathways and the impact of the phenyl group on these processes, thereby minimizing experimental trial-and-error.

Broader Impact of this compound Research on General Organic Synthesis and Stereocontrol

Research focused on the synthesis of specific chiral tetrahydrofuran derivatives, such as this compound, has a broad impact on general organic synthesis and the advancement of stereocontrol strategies. The development of efficient and selective synthetic routes for phenyl-substituted chiral THFs not only provides valuable intermediates for medicinal chemistry and the synthesis of complex natural products but also contributes to the fundamental understanding of stereoselective transformations.

The challenges and successes encountered in synthesizing molecules like this compound can:

Advance Stereochemical Principles: Refine our understanding of how substituents and catalysts influence stereochemical outcomes in cyclic ether formation.

Inspire New Methodologies: Lead to the discovery of novel catalytic systems or reaction designs applicable to a wider array of chiral molecules beyond THFs.

Enhance Synthetic Toolkit: Provide synthetic chemists with new tools and strategies for constructing stereochemically rich molecular architectures, ultimately accelerating drug discovery and materials science.

Representative Data in Tetrahydrofuran Stereoselective Synthesis

The following table illustrates the types of quantitative results achieved in the stereoselective synthesis of tetrahydrofuran derivatives, highlighting the progress in yield, diastereoselectivity (dr), and enantioselectivity (ee). These figures represent achievements in the broader field and provide context for the potential outcomes in the synthesis of compounds like this compound.

| Method/Reaction Type | Substrate Example (General) | Yield (%) | Diastereoselectivity (dr) | Enantioselectivity (ee) | Citation Index |

| Asymmetric Catalysis (e.g., [3+2] cycloaddition) | Various precursors | 74-99 | 95:5 to >99:1 | 98% to >99% | nih.govresearchgate.net |

| Radical Cyclization | 5-Phenylseleno-3-oxapentanals | (Not specified) | (Not specified) | 96.4% | researchgate.net |

| Biocatalysis (e.g., Carbene Transfer) | Olefin substrates with phosphonyl diazo reagents | (Not specified) | Up to 99% de | Up to 99% ee | nih.gov |

| Lewis Acid-Mediated Cyclization | Various unsaturated alcohols/epoxides | (Not specified) | Modest to High | (Varies) | nih.gov |

| Intramolecular SN2/SN1 Reactions | Hydroxyl-containing substrates with leaving groups | (Not specified) | (Varies) | (Varies) | nih.gov |

Compound Name List

this compound

Tetrahydrofuran (THF)

Chiral Tetrahydrofurans

Phenyl Tetrahydrofurans

Substituted Tetrahydrofurans

Oxolanes

Q & A

Basic Research Questions

Q. What standardized analytical methods are recommended to confirm the identity and purity of 5-Phenyloxolan-3-ol?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Assign peaks for characteristic protons (e.g., oxolane ring protons at δ 3.5–4.5 ppm and aromatic protons at δ 7.0–7.5 ppm). Compare with literature data for consistency .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a methanol/water mobile phase (70:30 v/v) to assess purity (>98% by area normalization). Validate retention times against a certified reference standard .

- Melting Point Analysis : Determine the melting range (e.g., 101–184°C, as per structural analogs) and compare with published values. A sharp range (±1°C) indicates high crystallinity and purity .

Q. How should researchers design stability studies for this compound under varying storage conditions?

- Methodological Answer :

-

Accelerated Degradation Testing : Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and light (UV-vis) for 4–12 weeks. Monitor degradation via HPLC and track byproducts (e.g., oxidation products) .

-

Data Documentation : Tabulate results in a stability matrix (Table 1) to compare degradation rates across conditions. Include metrics like % purity loss and degradation product formation .

Table 1 : Stability study design for this compound

Condition Temperature Humidity Duration Analytical Method Key Metrics Accelerated Oxidation 50°C 75% RH 8 weeks HPLC-UV % Purity loss, Byproduct peaks Photostability 25°C Ambient 12 weeks NMR Structural changes

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritant properties .

- Ventilation : Conduct experiments in a fume hood to minimize inhalation risks. Monitor airborne concentrations with gas detectors if volatile byproducts are suspected .

- Waste Disposal : Collect residues in halogen-free containers labeled for organic waste. Follow institutional guidelines for incineration or chemical neutralization .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental spectroscopic data for this compound?

- Methodological Answer :

- Re-evaluate Computational Parameters : Adjust density functional theory (DFT) settings (e.g., B3LYP/6-311++G(d,p) basis set) to better align predicted NMR shifts with observed data .

- Cross-Validation : Use multiple spectroscopic techniques (e.g., IR for functional groups, mass spectrometry for molecular ion confirmation) to triangulate conflicting results .

- Collaborative Analysis : Share raw data with computational chemists to refine models, ensuring solvent effects and conformational dynamics are accounted for .

Q. What strategies are effective for elucidating reaction mechanisms involving this compound under catalytic conditions?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Synthesize deuterated analogs (e.g., D-labeled oxolane ring) to study hydrogen transfer steps in acid-catalyzed reactions .

- In Situ Spectroscopy : Employ Raman or FTIR to monitor intermediate formation during catalysis. Compare time-resolved spectral data with proposed mechanistic pathways .

- Control Experiments : Test reaction progress in the absence of catalysts or with inhibitors to identify rate-determining steps .

Q. How should contradictory solubility data for this compound in polar vs. nonpolar solvents be analyzed?

- Methodological Answer :

-

Systematic Solvent Screening : Use a Hansen solubility parameter (HSP) framework to rank solvents by polarity, hydrogen bonding, and dispersion forces. Tabulate results (Table 2) to identify outliers .

-

Statistical Validation : Apply ANOVA to assess reproducibility across replicates. Investigate batch-to-batch variability in compound synthesis as a potential confounder .

Table 2 : Solubility analysis of this compound in selected solvents

Solvent Solubility (mg/mL) HSP δD (MPa^½) HSP δP (MPa^½) Notes Ethanol 120 ± 5 15.1 8.8 High hydrogen bonding Dichloromethane 25 ± 3 18.2 6.3 Nonpolar, volatile

Guidelines for Data Presentation and Reproducibility